4-Methoxybenzyl isocyanate

Description

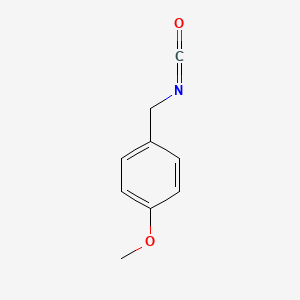

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(isocyanatomethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-9-4-2-8(3-5-9)6-10-7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBHVARIMDDOOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205220 | |

| Record name | Isocyanic acid, p-methoxybenzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56651-60-6 | |

| Record name | Isocyanic acid, p-methoxybenzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056651606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocyanic acid, p-methoxybenzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(isocyanatomethyl)-4-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methoxybenzyl Isocyanate: Properties, Synthesis, and Application in Amine Protection

Abstract

This technical guide provides a comprehensive overview of 4-Methoxybenzyl isocyanate (PMBNCO), a versatile reagent in modern organic synthesis. With a primary focus on its application for researchers, chemists, and professionals in drug development, this document details the compound's core chemical and physical properties, analytical characteristics, and synthesis. The principal utility of PMBNCO lies in its function as a precursor to the p-methoxybenzyl (PMB) protecting group for amines, forming stable urea derivatives. We present detailed, field-tested protocols for the protection of primary amines and subsequent deprotection via both acidic and oxidative cleavage pathways. The causality behind experimental choices, mechanistic insights, and robust safety protocols are discussed to ensure scientific integrity and practical utility.

Core Physicochemical and Safety Profile

This compound is a key organic building block valued for the introduction of the readily cleavable p-methoxybenzyl group.[1] Its physical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 56651-60-6 | [2][3] |

| Molecular Formula | C₉H₉NO₂ | [2] |

| Molecular Weight | 163.17 g/mol | [2] |

| Boiling Point | 60-66 °C at 0.6 mmHg | [2][3] |

| Density | 1.143 g/mL at 25 °C | [2][3] |

| Refractive Index (n²⁰/D) | 1.433 (lit.) | [2][3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

| Synonyms | p-Methoxybenzyl isocyanate, PMBNCO, 1-(isocyanatomethyl)-4-methoxybenzene | [4] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[5]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[4] Causes skin and serious eye irritation.[5] May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2] Use a NIOSH-approved respirator with an appropriate cartridge if inhalation risk is high.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically between 2-8°C.[2][3] Isocyanates are sensitive to moisture and can react with water to form unstable carbamic acids, which then decompose to the corresponding amine and carbon dioxide.

-

Incompatibilities: Avoid contact with water, strong acids, strong bases, alcohols, and amines, as these can trigger vigorous or exothermic reactions.[6]

Analytical Characterization

While comprehensive spectral data for this compound is not widely available in public repositories, its characteristic features can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR Spectroscopy (Predicted):

-

~7.25 ppm (d, 2H): Aromatic protons ortho to the -CH₂NCO group.

-

~6.90 ppm (d, 2H): Aromatic protons ortho to the -OCH₃ group.

-

~4.50 ppm (s, 2H): Methylene protons (-CH₂-NCO). The chemical shift is influenced by the adjacent electron-withdrawing isocyanate group.

-

~3.80 ppm (s, 3H): Methoxyl protons (-OCH₃).

-

-

¹³C NMR Spectroscopy (Predicted):

-

~159 ppm: Aromatic carbon attached to the methoxy group.

-

~130 ppm: Aromatic carbons ortho to the -CH₂NCO group.

-

~128 ppm: Aromatic ipso-carbon attached to the -CH₂NCO group.

-

~125 ppm: Isocyanate carbon (-N=C=O).

-

~114 ppm: Aromatic carbons ortho to the -OCH₃ group.

-

~55 ppm: Methoxyl carbon (-OCH₃).[7]

-

~45 ppm: Methylene carbon (-CH₂-NCO).

-

-

FTIR Spectroscopy (Predicted):

-

2275-2250 cm⁻¹: A very strong, sharp, and characteristic absorption band for the asymmetric stretching of the isocyanate (-N=C=O) group.[8][9] This peak is the most definitive feature for confirming the presence of the isocyanate functionality.

-

~2950-2850 cm⁻¹: C-H stretching from the methylene and methoxy groups.

-

~1610, 1510 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

-

~1030 cm⁻¹: Symmetric C-O-C stretching of the aryl ether.

-

Synthesis of this compound

The most reliable and versatile method for synthesizing isocyanates from carboxylic acids is the Curtius rearrangement.[10] This reaction proceeds through an acyl azide intermediate, which thermally or photochemically rearranges to the isocyanate with the loss of nitrogen gas. A modern, one-pot procedure using diphenylphosphoryl azide (DPPA) is favored for its operational simplicity and mild conditions.[11]

Caption: Synthesis of this compound.

Protocol 3.1: Synthesis via One-Pot Curtius Rearrangement

This protocol is adapted from established procedures for the synthesis of isocyanates from carboxylic acids using DPPA.[2][11]

Materials:

-

4-Methoxyphenylacetic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (Et₃N)

-

Anhydrous Toluene

-

Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenylacetic acid (1.0 equiv). Dissolve it in anhydrous toluene (approx. 0.2 M concentration).

-

Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.1 equiv) dropwise. Stir for 10 minutes.

-

Acyl Azide Formation: Add diphenylphosphoryl azide (1.1 equiv) dropwise to the cooled solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours. The formation of the acyl azide can be monitored by TLC or IR (disappearance of the carboxylic acid and appearance of the acyl azide peak ~2140 cm⁻¹).

-

Rearrangement: Once acyl azide formation is complete, gently heat the reaction mixture to 80-90 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases (typically 1-2 hours).

-

Causality: The thermal energy drives the concerted rearrangement of the acyl azide to the isocyanate, expelling a molecule of dinitrogen, a thermodynamically highly favorable process.

-

-

Isolation: After cooling to room temperature, the toluene solution containing this compound can be used directly in subsequent reactions. For isolation, the solvent can be carefully removed under reduced pressure. The crude product is often of sufficient purity for many applications, but can be purified by vacuum distillation if necessary.

Application as an Amine Protecting Group

The primary application of this compound in drug development and multi-step synthesis is the protection of primary and secondary amines. The reaction of the isocyanate with an amine is a rapid and high-yielding nucleophilic addition that forms a highly stable 1,3-disubstituted urea.[7] This urea effectively masks the nucleophilicity of the parent amine, rendering it inert to many electrophilic reagents and reaction conditions.

Caption: General workflow for amine protection.

Protocol 4.1: Protection of a Primary Amine (e.g., Benzylamine)

Materials:

-

Benzylamine

-

This compound

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Magnetic stirrer, round-bottom flask, nitrogen inlet

Procedure:

-

Dissolution: Dissolve benzylamine (1.0 equiv) in anhydrous DCM (approx. 0.5 M) in a flask under a nitrogen atmosphere.

-

Isocyanate Addition: Add a solution of this compound (1.05 equiv) in anhydrous DCM dropwise to the stirred amine solution at room temperature. An exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The reaction is typically very clean and proceeds to completion. Monitor by TLC until the starting amine is consumed.

-

Workup: The product, 1-benzyl-3-(4-methoxybenzyl)urea, is often a solid that precipitates from the reaction mixture. If so, it can be collected by filtration and washed with cold DCM or ether. If it remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) if necessary.

Deprotection of the PMB-Urea Group

The utility of the PMB group stems from its selective cleavage under conditions that leave many other protecting groups intact. The electron-donating methoxy group stabilizes the formation of a benzylic carbocation, facilitating cleavage under both acidic and oxidative conditions.[12][13]

Acidic Cleavage

Trifluoroacetic acid (TFA) is the reagent of choice for the acidic cleavage of PMB groups.[12] The reaction proceeds via protonation and subsequent formation of the stable 4-methoxybenzyl carbocation, which is trapped by scavengers in the reaction mixture.

Caption: Mechanism of acidic deprotection.

Protocol 5.1.1: Deprotection using Trifluoroacetic Acid (TFA)

Materials:

-

PMB-protected urea derivative

-

Trifluoroacetic acid (TFA)

-

Anisole or Thioanisole (scavenger)

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Reaction Setup: Dissolve the PMB-protected urea (1.0 equiv) in DCM. Add a cation scavenger such as anisole or thioanisole (2-5 equiv).

-

Causality: The scavenger traps the highly electrophilic 4-methoxybenzyl carbocation generated during cleavage, preventing it from re-reacting with the desired product or other nucleophiles present.[14]

-

-

Cleavage: Add trifluoroacetic acid (10-50% v/v in DCM) to the solution and stir at room temperature. The reaction time can vary from 1 to 4 hours depending on the substrate and TFA concentration. Monitor the reaction by TLC or LC-MS.

-

Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected urea product (often as its TFA salt).

-

Purification: Collect the solid by filtration, wash with cold ether, and dry under vacuum. The product can be further purified by recrystallization or chromatography.

Oxidative Cleavage

An orthogonal approach to deprotection involves oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[13] This method is particularly useful when acid-sensitive groups are present elsewhere in the molecule. The reaction proceeds through a charge-transfer complex between the electron-rich PMB ring and the electron-deficient DDQ oxidant.[15]

Caption: Workflow for oxidative deprotection.

Protocol 5.2.1: Deprotection using DDQ

Materials:

-

PMB-protected urea derivative

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (DCM) and Water (typically 10:1 to 20:1 v/v)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Reaction Setup: Dissolve the PMB-protected urea (1.0 equiv) in a mixture of DCM and water (e.g., 18:1 v/v).

-

Oxidant Addition: Add DDQ (1.2-1.5 equiv) in one portion. The reaction mixture will typically turn dark green or brown upon formation of the charge-transfer complex.

-

Reaction: Stir the mixture vigorously at room temperature for 1-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃. The color of the mixture should fade.

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography to remove the DDQ-hydroquinone byproduct.

Conclusion

This compound is a highly effective reagent for the introduction of the PMB amine protecting group. Its synthesis via the Curtius rearrangement is straightforward, and its reaction with amines to form stable ureas is efficient and high-yielding. The true utility of the resulting PMB-urea lies in the versatile deprotection strategies available; cleavage can be achieved under either strong acidic conditions with TFA or neutral oxidative conditions with DDQ, providing crucial orthogonality for complex molecular syntheses. The protocols and mechanistic insights provided herein serve as a robust guide for researchers leveraging this valuable synthetic tool.

References

- 1. 4-Methoxybenzyl alcohol(105-13-5) 13C NMR spectrum [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound 98 56651-60-6 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS - Lookchem [lookchem.com]

- 6. New method of peptide cleavage based on Edman degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. parchem.com [parchem.com]

- 9. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Specific removal of o-methoxybenzyl protection by DDQ oxidation. | Semantic Scholar [semanticscholar.org]

- 15. cris.unibo.it [cris.unibo.it]

An In-Depth Technical Guide to 4-Methoxybenzyl Isocyanate for Advanced Research and Drug Development

Foreword: The Strategic Value of 4-Methoxybenzyl Isocyanate

This compound is a key organic building block characterized by a reactive isocyanate group appended to a 4-methoxybenzyl moiety.[1] This unique structure makes it a valuable tool in the synthesis of a wide array of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the electrophilic nature of the isocyanate carbon, which readily reacts with nucleophiles, and the electronic properties of the 4-methoxybenzyl group, which can influence reaction outcomes and serve as a cleavable protecting group. This guide will explore the synthesis, key reactions, and practical applications of this reagent, providing the necessary detail for its effective use in a laboratory setting.

Section 1: Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe and effective handling in a research environment.

| Property | Value | Reference |

| CAS Number | 56651-60-6 | [2] |

| Molecular Formula | C₉H₉NO₂ | [2] |

| Molecular Weight | 163.17 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 60-66 °C at 0.6 mmHg | [4] |

| Density | 1.143 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.433 | [1] |

| Storage Temperature | 2-8°C | [1] |

Safety and Handling:

This compound is a hazardous chemical and requires careful handling in a well-ventilated fume hood.[5][6] All personnel should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6]

Hazard Statements:

-

Fatal if inhaled.

-

Causes severe skin burns and eye damage.

-

Toxic if swallowed.

-

Toxic in contact with skin.

Precautionary Statements:

-

Do not breathe dust/fume/gas/mist/vapors/spray.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[6]

-

IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Section 2: Synthesis of this compound

The synthesis of isocyanates can be achieved through various methods, with a growing emphasis on phosgene-free routes due to safety and environmental concerns.[7][8] Two prominent methods for the preparation of this compound are the use of triphosgene with the corresponding primary amine and the Curtius rearrangement.

Synthesis from 4-Methoxybenzylamine using Triphosgene (A Phosgene Equivalent)

Triphosgene serves as a safer, solid alternative to gaseous phosgene for the synthesis of isocyanates.[9] The reaction proceeds by treating the primary amine with triphosgene in the presence of a non-nucleophilic base.

Experimental Protocol:

-

Materials: 4-Methoxybenzylamine, triphosgene, triethylamine, anhydrous dichloromethane (DCM).

-

Procedure:

-

To a solution of triphosgene (1.0 equivalent) in anhydrous DCM under an inert atmosphere, a solution of 4-methoxybenzylamine (3.0 equivalents) in anhydrous DCM is added dropwise at 0 °C.

-

A solution of triethylamine (3.0 equivalents) in anhydrous DCM is then added dropwise to the reaction mixture.[9]

-

The reaction is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by TLC or IR spectroscopy (disappearance of the amine N-H stretch and appearance of the isocyanate -NCO stretch around 2270 cm⁻¹).

-

The reaction mixture is then filtered to remove triethylamine hydrochloride, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound.

-

Synthesis of this compound using Triphosgene.

Phosgene-Free Synthesis via the Curtius Rearrangement

The Curtius rearrangement provides a versatile and phosgene-free method for converting carboxylic acids into isocyanates via an acyl azide intermediate.[3][10][11]

Experimental Workflow:

-

Activation of Carboxylic Acid: 4-Methoxyphenylacetic acid is converted to an activated form, such as an acid chloride or a mixed anhydride.

-

Formation of Acyl Azide: The activated carboxylic acid derivative is then reacted with an azide source, like sodium azide or diphenylphosphoryl azide (DPPA), to form 4-methoxyphenylacetyl azide.[12]

-

Thermal or Photochemical Rearrangement: The acyl azide is heated in an inert solvent (e.g., toluene) to induce the rearrangement, which expels nitrogen gas and forms this compound.[10]

Curtius Rearrangement for this compound Synthesis.

Section 3: Reactivity and Synthetic Applications

The isocyanate functional group is highly electrophilic and readily undergoes addition reactions with a variety of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis.

Reaction with Amines to Form Ureas

A primary application of isocyanates is their reaction with primary and secondary amines to form substituted ureas.[13] This reaction is typically fast and proceeds without the need for a catalyst.

Synthesis of N-(4-methoxybenzyl)-N'-phenylurea:

-

Materials: this compound, aniline, anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a solution of aniline (1.0 equivalent) in anhydrous THF, a solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise at room temperature.[13]

-

The reaction is stirred at room temperature for 1-2 hours. The formation of the urea product often results in its precipitation from the reaction mixture.

-

The precipitate is collected by filtration, washed with cold THF, and dried under vacuum to yield N-(4-methoxybenzyl)-N'-phenylurea.

-

Use as a Protecting Group in Peptide Synthesis

The 4-methoxybenzyl group can be used as a protecting group for amines in peptide synthesis. The isocyanate allows for the introduction of the 4-methoxybenzylcarbamoyl group onto the N-terminus of an amino acid or peptide. This protecting group can be cleaved under acidic conditions.

Workflow for Amine Protection in Solid-Phase Peptide Synthesis (SPPS):

-

On-Resin Amine Protection: The free N-terminal amine of a resin-bound peptide is reacted with this compound in a suitable solvent like DMF.

-

Further Peptide Elongation: With the N-terminus protected, other functional groups on the peptide can be selectively modified.

-

Deprotection: The 4-methoxybenzylcarbamoyl group is cleaved from the peptide using a standard cleavage cocktail, typically containing trifluoroacetic acid (TFA).[14][15][16]

Use of this compound in SPPS.

Section 4: Analytical Characterization

Proper characterization of this compound and its reaction products is crucial for quality control and reaction monitoring. The following are expected spectroscopic data.

This compound

-

¹H NMR (CDCl₃): δ 7.25 (d, 2H), 6.90 (d, 2H), 4.40 (s, 2H), 3.80 (s, 3H).

-

¹³C NMR (CDCl₃): δ 159.5, 130.0, 129.5, 124.0, 114.0, 55.3, 46.0.

-

FTIR (neat): ~2270 cm⁻¹ (strong, sharp -N=C=O stretch).[17]

N-(4-methoxybenzyl)-N'-phenylurea

-

¹H NMR (DMSO-d₆): δ 8.6 (s, 1H), 7.4-7.2 (m, 4H), 6.9-6.8 (m, 3H), 6.5 (t, 1H), 4.2 (d, 2H), 3.7 (s, 3H).

-

¹³C NMR (DMSO-d₆): δ 158.0, 155.5, 140.5, 132.0, 129.0, 128.5, 121.0, 118.0, 114.0, 55.5, 43.0.

-

FTIR (KBr): ~3300 cm⁻¹ (N-H stretch), ~1640 cm⁻¹ (C=O stretch, amide I), ~1550 cm⁻¹ (N-H bend, amide II).[18]

Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the progress of reactions involving this compound. A reverse-phase C18 column with a water/acetonitrile gradient and UV detection (e.g., at 225 or 254 nm) can be employed to separate the starting materials from the products.[19][20][21] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of the isocyanate and its derivatives, providing information on purity and structure through fragmentation patterns.[22]

Conclusion

This compound is a reagent of significant utility in modern organic synthesis, particularly for the construction of ureas and as a means of introducing a cleavable protecting group. Its synthesis via phosgene-free methods like the Curtius rearrangement enhances its appeal from a green chemistry perspective. A thorough understanding of its properties, reactivity, and safe handling procedures, as detailed in this guide, is essential for its successful application in research and drug development endeavors.

References

- 1. rsc.org [rsc.org]

- 2. spectrabase.com [spectrabase.com]

- 3. Curtius Rearrangement [organic-chemistry.org]

- 4. Phenylurea(64-10-8) 1H NMR [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. lobachemie.com [lobachemie.com]

- 7. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 11. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 12. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 16. peptide.com [peptide.com]

- 17. peptide.com [peptide.com]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. Urea Analyzed by HPLC- AppNote [mtc-usa.com]

- 20. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Urea Analyzed by HPLC - AppNote [mtc-usa.com]

- 22. Benzyl isocyanate [webbook.nist.gov]

The Essential Guide to 4-Methoxybenzyl Isocyanate: Stability, Storage, and Handling

For researchers, chemists, and professionals in drug development, the integrity of reagents is paramount. 4-Methoxybenzyl isocyanate, a key building block in the synthesis of a diverse range of compounds, is no exception. Its utility is intrinsically linked to its purity, which can be compromised by improper storage and handling. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, grounded in chemical principles and established safety protocols.

Core Chemical and Physical Characteristics

A foundational understanding of the physicochemical properties of this compound is crucial for its appropriate handling and storage.

| Property | Value |

| Molecular Formula | C₉H₉NO₂[1] |

| Molecular Weight | 163.17 g/mol [2][3] |

| Appearance | Colorless liquid[4] |

| Boiling Point | 60-66 °C at 0.6 mmHg[2][3][5] |

| Density | 1.143 g/mL at 25 °C[2][3][5] |

| Refractive Index | n20/D 1.433 (lit.)[2][3] |

| Flash Point | 113 °C (235.4 °F) - closed cup[2][3] |

The Isocyanate Functional Group: A Double-Edged Sword of Reactivity

The isocyanate group (-N=C=O) is an electrophilic powerhouse, making it highly valuable for forming urethane, urea, and other linkages. However, this reactivity also renders it susceptible to degradation.

Key Reactivity Considerations:

-

Moisture Sensitivity: This is the most critical factor affecting the stability of this compound. The isocyanate group readily reacts with water in an exothermic reaction. This reaction proceeds in two main steps:

-

Formation of an unstable carbamic acid intermediate.

-

Rapid decomposition of the carbamic acid to form a primary amine and carbon dioxide gas.[6]

The newly formed amine can then react with another molecule of the isocyanate to form a stable urea derivative. The generation of carbon dioxide can lead to a dangerous build-up of pressure in sealed containers.[6]

-

-

Reaction with Nucleophiles: Isocyanates are highly reactive towards a variety of nucleophiles.[6] Incompatible materials that must be avoided during storage and handling include:

Degradation Pathways: A Visual Explanation

The primary degradation pathway for this compound is initiated by moisture. The following diagram illustrates this process.

Caption: Primary degradation pathway of this compound upon exposure to moisture.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable to ensure the long-term stability and purity of this compound.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or frozen.[2][9] | Reduces the rate of potential side reactions and dimerization. |

| Atmosphere | Under an inert gas (e.g., nitrogen or argon).[9] | Prevents exposure to atmospheric moisture. |

| Container | Tightly closed, original container.[9][10] | Minimizes moisture ingress and contamination. |

| Location | Cool, dry, well-ventilated, and locked area.[4][10][11] | Ensures a stable environment and prevents unauthorized access. |

| Incompatibilities | Store separately from acids, bases, alcohols, amines, and strong oxidizing agents.[7] | Prevents accidental contact and hazardous reactions. |

Handling Protocol

-

Preparation:

-

Dispensing:

-

Allow the reagent container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.

-

Briefly flush the headspace of the container with a dry inert gas (nitrogen or argon) before opening.

-

Use a clean, dry syringe or cannula to transfer the required amount of the liquid.

-

Immediately after dispensing, re-flush the headspace with inert gas before tightly sealing the container.

-

-

Post-Handling:

Assessing Purity and Degradation

Regularly assessing the purity of this compound is crucial, especially for sensitive applications. The presence of degradation products, primarily the corresponding symmetrical urea, can significantly impact reaction outcomes.

Several analytical techniques can be employed to determine the purity of isocyanates:

-

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS): These are powerful methods for separating and quantifying the parent isocyanate from its degradation products.[14][15][16] Derivatization of the isocyanate is often performed prior to analysis to enhance stability and detectability.[14][15]

-

Gas Chromatography (GC): Can be used for the analysis of volatile isocyanates.

-

Titration Methods: Can determine the isocyanate content by reacting it with a known excess of a standard amine solution and back-titrating the unreacted amine.

Safety: A Non-Negotiable Priority

This compound is a hazardous chemical that requires strict adherence to safety precautions.

Hazard Summary:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[3][4][7][10]

-

Irritation: Causes skin and serious eye irritation.[3][7][10]

-

Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][7][17] It is a potential respiratory sensitizer.

-

Target Organ Toxicity: May cause respiratory irritation.[3][4][7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3][10]

-

Skin Protection: Wear impervious gloves (e.g., butyl rubber) and protective clothing to prevent skin contact.[10]

-

Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[10][11]

Caption: Recommended Personal Protective Equipment for handling this compound.

References

- 1. scbt.com [scbt.com]

- 2. 4-甲氧苄基异氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound 98 56651-60-6 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | 56651-60-6 [chemicalbook.com]

- 6. Isocyanate - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

- 8. METHOXYMETHYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. echemi.com [echemi.com]

- 11. Control measures guide - Canada.ca [canada.ca]

- 12. icheme.org [icheme.org]

- 13. lobachemie.com [lobachemie.com]

- 14. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]

- 15. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

An In-depth Technical Guide on the Reactivity of the Isocyanate Group in 4-Methoxybenzyl Isocyanate

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the isocyanate group in 4-Methoxybenzyl isocyanate (PMBNCO). It is intended for researchers, scientists, and drug development professionals who utilize this versatile reagent in organic synthesis. The document delves into the electronic and steric influences of the 4-methoxybenzyl moiety, explores the kinetics and mechanisms of its primary reactions, provides detailed experimental protocols, and discusses its applications, particularly in the synthesis of ureas and carbamates. By synthesizing fundamental principles with practical, field-proven insights, this guide aims to serve as an authoritative resource for the effective application of this compound in complex synthetic endeavors.

Introduction: The Unique Profile of this compound

This compound (PMBNCO) is an organic building block distinguished by the presence of a highly electrophilic isocyanate (-N=C=O) group attached to a benzyl scaffold.[1] The key feature modulating its reactivity is the para-methoxy substituent on the aromatic ring. This group exerts a significant electronic effect, influencing the reactivity of the isocyanate functionality. Understanding this interplay is crucial for predicting reaction outcomes and optimizing synthetic protocols.

The isocyanate group is inherently reactive towards nucleophiles due to the pronounced electrophilicity of the central carbon atom.[2][3] However, the reactivity of isocyanates is not uniform and is highly dependent on the electronic nature of their substituents. Electron-withdrawing groups enhance the electrophilicity of the isocyanate carbon, leading to increased reactivity, while electron-donating groups have the opposite effect.[2]

In the case of this compound, the methoxy group (-OCH₃) is a powerful electron-donating group through resonance (a +M effect), which can decrease the reactivity of the isocyanate compared to unsubstituted benzyl isocyanate.[4] This nuanced reactivity profile makes PMBNCO a valuable reagent, allowing for controlled reactions with a wide range of nucleophiles.

Core Reactivity Principles: Nucleophilic Addition Reactions

The predominant reaction pathway for isocyanates is nucleophilic addition to the carbonyl carbon. This reaction is the foundation for the synthesis of a diverse array of functional groups, with the formation of ureas and carbamates being of primary importance in medicinal chemistry and drug development.[5][6]

Formation of Ureas: Reaction with Amines

The reaction of this compound with primary or secondary amines yields substituted ureas. This transformation is typically rapid and proceeds with high yield at room temperature.[5][7] The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic isocyanate carbon, followed by proton transfer.

Key Applications in Synthesis:

-

Drug Discovery: Substituted ureas are a common motif in pharmacologically active molecules, including kinase inhibitors like Sorafenib.[8] The 4-methoxybenzyl group can serve as a modifiable handle for structure-activity relationship (SAR) studies.

-

Complex Molecule Synthesis: PMBNCO is used in the multi-step synthesis of complex heterocyclic structures, such as diimidazodiazepines and the bicyclic guanidine core of batzelladine A.[9]

Formation of Carbamates: Reaction with Alcohols

The reaction of this compound with alcohols produces carbamates (urethanes). This reaction is generally slower than the reaction with amines and often requires catalysis or elevated temperatures to proceed at a practical rate.[10][11] The mechanism is analogous to urea formation, involving nucleophilic attack by the alcohol oxygen.

Key Applications in Synthesis:

-

Protecting Groups: The resulting 4-methoxybenzyl carbamate can be used as a protecting group for amines. The PMB group can be readily cleaved under specific conditions, providing an orthogonal protection strategy in complex syntheses.[12]

-

Polymer Chemistry: The formation of urethanes is the fundamental reaction in the production of polyurethanes. While PMBNCO is primarily used in fine chemical synthesis, the principles of its reactivity are applicable to this broader field.[11]

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for the synthesis of ureas and carbamates using this compound. These protocols are designed to be self-validating and are based on established laboratory procedures.[5][13]

General Protocol for the Synthesis of Substituted Ureas

This protocol outlines the general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine of choice

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a clean, oven-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in anhydrous DCM or THF to a concentration of 0.1-0.5 M.

-

To this stirring solution, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature. For highly reactive amines, the addition can be performed at 0 °C to moderate the reaction rate.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, the urea product often precipitates from the reaction mixture. If so, the product can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

If the product remains in solution, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

Example: Synthesis of 1-(4-methoxybenzyl)-3-phenylurea

-

In a 50 mL round-bottom flask, dissolve aniline (0.465 g, 5.0 mmol) in 20 mL of anhydrous DCM.

-

To this solution, add a solution of this compound (0.816 g, 5.0 mmol) in 10 mL of anhydrous DCM dropwise over 5 minutes with stirring at room temperature.

-

Stir the reaction mixture for 4 hours at room temperature.

-

A white precipitate will form. Filter the solid product and wash with 10 mL of cold DCM.

-

Dry the solid under vacuum to yield N-(4-methoxyphenyl)methyl-N'-phenylurea as a white powder.

General Protocol for the Synthesis of Carbamates

This protocol describes the general procedure for the reaction of this compound with an alcohol, which may require a catalyst.

Materials:

-

This compound

-

Alcohol of choice

-

Anhydrous solvent (e.g., Toluene, THF, Acetonitrile)[10]

-

Catalyst (e.g., Dibutyltin dilaurate (DBTDL), 1,4-Diazabicyclo[2.2.2]octane (DABCO))[10]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Heating mantle or oil bath

Procedure:

-

In an oven-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and catalyst (e.g., 1 mol%) in the chosen anhydrous solvent.

-

Add this compound (1.0 equivalent) to the stirring solution.

-

Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure and purify the crude carbamate product by column chromatography or recrystallization.

Table 1: Typical Reaction Conditions for Urea and Carbamate Synthesis

| Nucleophile Class | Example Nucleophile | Solvent | Temperature (°C) | Catalyst | Typical Yield (%) |

| Primary Aliphatic Amine | Benzylamine | DCM | Room Temp | None | >90[5] |

| Secondary Aliphatic Amine | Piperidine | DCM | Room Temp | None | >95[5] |

| Primary Aromatic Amine | Aniline | DCM | Room Temp | None | 85-95[5] |

| Primary Alcohol | Benzyl Alcohol | Toluene | 60 | DBTDL | >90 |

| Secondary Alcohol | Isopropanol | THF | 40 | DABCO | 80-90 |

Visualization of Reaction Pathways and Workflows

Reaction Mechanisms

The following diagrams illustrate the fundamental nucleophilic addition mechanisms for the reaction of this compound with amines and alcohols.

Caption: Nucleophilic addition to this compound.

Experimental Workflow

The logical flow for a typical synthesis and purification process is depicted below.

Caption: General experimental workflow for synthesis.

Beyond Nucleophilic Addition: Other Reactions

While nucleophilic additions are the most common reactions, the isocyanate group can participate in other transformations, such as cycloaddition reactions. These are less common for simple benzyl isocyanates but are important in the broader context of isocyanate chemistry. For instance, isocyanates can undergo [2+2] cycloadditions with electron-rich alkenes and [4+2] cycloadditions (Diels-Alder type reactions) where the isocyanate acts as a dienophile.[14][15]

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its reactivity is dominated by the electrophilic nature of the isocyanate group, which is subtly modulated by the electron-donating 4-methoxybenzyl substituent. This guide has provided a detailed overview of its core reactivity, focusing on the synthesis of ureas and carbamates, which are crucial transformations in drug discovery and development. The experimental protocols and workflows presented herein are intended to provide researchers with a solid foundation for the successful application of this important synthetic building block. A thorough understanding of the principles outlined in this guide will enable scientists to harness the full potential of this compound in their synthetic endeavors.

References

- 1. scientificlabs.ie [scientificlabs.ie]

- 2. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. poliuretanos.net [poliuretanos.net]

- 4. Remote Electronic Effects by Ether Protecting Groups Fine-Tune Glycosyl Donor Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. asianpubs.org [asianpubs.org]

- 8. asianpubs.org [asianpubs.org]

- 9. This compound | 56651-60-6 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 12. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. americanlaboratory.com [americanlaboratory.com]

- 14. organicreactions.org [organicreactions.org]

- 15. ethz.ch [ethz.ch]

Spectroscopic Data of 4-Methoxybenzyl Isocyanate: A Technical Guide

Molecular Structure and Spectroscopic Overview

4-Methoxybenzyl isocyanate possesses a well-defined structure that gives rise to a predictable spectroscopic signature. The molecule comprises a 4-substituted benzene ring, a benzylic methylene group, and a reactive isocyanate functional group. Each of these components will produce characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for unambiguous identification.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to exhibit four distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the methoxy protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | Doublet | 2H | Aromatic (Ha) |

| ~6.90 | Doublet | 2H | Aromatic (Hb) |

| ~4.60 | Singlet | 2H | -CH₂-NCO |

| ~3.80 | Singlet | 3H | -OCH₃ |

-

Aromatic Protons (Ha and Hb): The para-substituted benzene ring will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating methoxy group (Hb) are expected to be shielded and appear at a lower chemical shift (~6.90 ppm) compared to the protons ortho to the electron-withdrawing isocyanatomethyl group (Ha, ~7.25 ppm).

-

Benzylic Protons (-CH₂-NCO): The methylene protons adjacent to the isocyanate group are expected to appear as a singlet around 4.60 ppm. The absence of adjacent protons results in a singlet multiplicity.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and will produce a sharp singlet at approximately 3.80 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven signals, corresponding to the seven unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~159.0 | Aromatic (C-OCH₃) |

| ~130.0 | Aromatic (ipso-C) |

| ~129.5 | Aromatic (CH) |

| ~125.0 | Isocyanate (-N=C=O) |

| ~114.0 | Aromatic (CH) |

| ~55.0 | Methoxy (-OCH₃) |

| ~45.0 | Benzylic (-CH₂-NCO) |

-

Aromatic Carbons: The carbon attached to the oxygen of the methoxy group is expected to be the most downfield of the aromatic signals (~159.0 ppm). The other aromatic carbons will appear in the typical range of 114-130 ppm.

-

Isocyanate Carbon (-N=C=O): The carbon of the isocyanate group is anticipated to have a chemical shift in the region of 125.0 ppm.

-

Aliphatic Carbons: The methoxy carbon will resonate around 55.0 ppm, while the benzylic carbon is expected at approximately 45.0 ppm.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying functional groups. The IR spectrum of this compound will be dominated by a very strong and sharp absorption band characteristic of the isocyanate group.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2270 | Very Strong, Sharp | Asymmetric stretch of -N=C=O |

| 3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1610, ~1510 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

The most diagnostic peak in the IR spectrum is the intense, sharp absorption around 2270 cm⁻¹, which is a hallmark of the isocyanate functional group[1][2]. The presence of this band is a strong indicator of the compound's identity.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained neat.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) or directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Correction: Acquire a background spectrum of the clean salt plates or ATR crystal.

-

Sample Spectrum: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for both identification and structural elucidation.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound (molecular weight: 163.17 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 163. The fragmentation pattern will likely be dominated by the stable benzyl-type cations.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 163 | [M]⁺ (Molecular Ion) |

| 121 | [M - NCO]⁺ (Loss of isocyanate radical) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

The base peak is predicted to be the 4-methoxybenzyl cation at m/z 121, formed by the loss of the isocyanate radical. Further fragmentation could lead to the formation of the tropylium ion at m/z 91.

Figure 3: Predicted fragmentation pathway of this compound.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-200).

-

Detection: The ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Safety Considerations

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled[3][4]. It can cause skin and eye irritation and may cause respiratory sensitization[3][4]. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging fundamental principles and comparative data, we have established a detailed and reliable spectroscopic profile for this important chemical reagent. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, will serve as a valuable resource for researchers in the positive identification and characterization of this compound.

References

A Senior Application Scientist's Guide to High-Purity 4-Methoxybenzyl Isocyanate for Advanced Research and Drug Development

This guide provides an in-depth technical overview of high-purity 4-Methoxybenzyl isocyanate, a critical reagent for researchers, scientists, and professionals in drug development. We will explore its applications, sourcing from commercial suppliers, quality control protocols, and safe handling procedures, offering field-proven insights to ensure the success of your experimental workflows.

The Strategic Importance of this compound in Synthesis

This compound (PMBNCO) is a versatile organic building block that plays a significant role in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the highly reactive isocyanate functional group (-N=C=O), which readily undergoes nucleophilic attack by amines, alcohols, and thiols to form stable urea, carbamate, and thiocarbamate linkages, respectively.[2][3] This reactivity makes it an invaluable tool for introducing the 4-methoxybenzyl moiety into molecules, which can impart desirable pharmacokinetic and pharmacodynamic properties.

The presence of the 4-methoxybenzyl group can serve as a protective group for phenols, which can be deprotected in later synthetic steps to reveal a crucial hydrogen bond donor.[4] This strategic use is particularly relevant in the design and synthesis of enzyme inhibitors and other bioactive molecules where precise molecular interactions are paramount.

Sourcing High-Purity this compound: A Comparative Overview of Commercial Suppliers

The success of any synthesis heavily relies on the quality of the starting materials. For applications in research and drug development, sourcing high-purity this compound is non-negotiable. Impurities can lead to unwanted side reactions, difficult purification, and unreliable experimental outcomes. Below is a comparative table of reputable commercial suppliers offering this reagent.

| Supplier | Product Number (Example) | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich (MilliporeSigma) | 487406 | 98% | 56651-60-6 | C₉H₉NO₂ | 163.17 |

| Thermo Scientific Chemicals (Fisher Scientific) | AC319400010 | 99% | 56651-60-6 | C₉H₉NO₂ | 163.18 |

| Santa Cruz Biotechnology | sc-224457 | - | 56651-60-6 | C₉H₉NO₂ | 163.17 |

| Parchem | - | - | 56651-60-6 | C₉H₉NO₂ | - |

| Pharmaffiliates | PA 27 0026933 | High Purity | 56651-60-6 | C₉H₉NO₂ | 163.18 |

Note: Purity levels and product numbers are subject to change and may vary by lot. It is crucial to consult the supplier's Certificate of Analysis (CoA) for the most accurate and up-to-date information.[5]

Self-Validating Quality Control: Ensuring the Integrity of Your Starting Material

Upon receiving a new batch of this compound, it is imperative to perform in-house quality control to verify its purity and identity, even when a supplier's CoA is provided. This self-validating approach ensures the reliability of your experimental results.

Recommended Analytical Methods

A combination of chromatographic and spectroscopic techniques should be employed for a comprehensive purity assessment.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of volatile compounds like this compound. It provides information on the relative abundance of the main component and any volatile impurities.

-

High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed to determine the purity of the isocyanate and to quantify any non-volatile impurities. A reverse-phase C18 column with a gradient of acetonitrile and water is a common starting point for method development.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound and for detecting impurities. The spectra should be compared against a reference standard or literature data.[8][9]

Visualizing the Quality Control Workflow

The following diagram illustrates a logical workflow for the quality control of incoming this compound.

References

- 1. This compound | 56651-60-6 [chemicalbook.com]

- 2. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 3. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-Methoxybenzyl cyanide(104-47-2) 1H NMR [m.chemicalbook.com]

- 9. hmdb.ca [hmdb.ca]

An In-depth Technical Guide on the Thermal Decomposition of 4-Methoxybenzyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxybenzyl isocyanate is a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its utility is intrinsically linked to its reactivity and stability. This guide provides a comprehensive examination of the thermal decomposition of this compound, offering insights into its degradation pathways, the products formed, and a robust experimental framework for its investigation. A thorough understanding of its thermal liability is paramount for ensuring safety, optimizing reaction conditions, and maintaining the integrity of chemical processes in which it is employed.

Introduction: The Significance of this compound

This compound (PMBNCO) serves as a crucial building block in synthetic chemistry. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and water, forming carbamates, ureas, and other derivatives. The 4-methoxybenzyl group, in turn, can function as a protecting group that can be cleaved under specific conditions. This dual functionality makes PMBNCO a versatile tool in the synthesis of complex molecules, including peptidomimetics and other compounds of pharmaceutical interest.

However, the high reactivity of the isocyanate moiety also contributes to its potential for thermal degradation. Uncontrolled decomposition can lead to the formation of undesired byproducts, a decrease in reaction yield, and potentially hazardous conditions due to the evolution of gaseous products. Therefore, a detailed understanding of the thermal decomposition process is not merely an academic exercise but a practical necessity for its safe and effective use.

Physicochemical Properties and Safety Considerations

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| Appearance | Clear colorless to yellow liquid | [1] |

| Boiling Point | 60-66 °C at 0.6 mmHg | [1] |

| Density | 1.143 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.433 (lit.) | [1] |

| Flash Point | 113 °C (closed cup) | [1] |

| Storage Temperature | 2-8°C | [1] |

Safety Summary: this compound is harmful if swallowed, in contact with skin, or inhaled.[1] It can cause skin and eye irritation and may lead to respiratory sensitization.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, should be worn when handling this compound.[1] All manipulations should be performed in a well-ventilated fume hood.

Proposed Thermal Decomposition Pathways

While specific literature on the thermal decomposition of this compound is scarce, a plausible degradation mechanism can be postulated based on the known chemistry of benzyl compounds, isocyanates, and methoxy-substituted aromatics. The decomposition is likely to proceed through a combination of radical and pericyclic reactions, with the potential for secondary reactions such as trimerization.

Primary Decomposition: Homolytic Cleavage

The most probable initial step in the thermal decomposition is the homolytic cleavage of the weakest bond in the molecule. The benzylic C-N bond is a likely candidate for this initial fragmentation, leading to the formation of a 4-methoxybenzyl radical and an isocyanate radical.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 4-Methoxybenzyl Isocyanate for Amine Protection in Peptide Synthesis

Abstract

In the intricate landscape of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. The 4-methoxybenzyl (PMB) group is a versatile tool for protecting various nucleophilic functional groups.[1][2] This guide provides an in-depth exploration of 4-methoxybenzyl isocyanate (PMBNCO) as a reagent for the protection of N-terminal amino groups in amino acids and peptides. We will dissect the underlying reaction mechanisms, present detailed experimental protocols for protection and deprotection, and discuss the strategic advantages of the resulting PMB-carbamate linkage, particularly its orthogonality within established synthesis workflows.[3][4] This document is intended for researchers, chemists, and drug development professionals seeking to expand their repertoire of protecting group strategies for complex peptide synthesis.

Introduction: The Role of the PMB Group in Peptide Chemistry

Solid-Phase Peptide Synthesis (SPPS) relies on the sequential addition of amino acids to a growing peptide chain. To prevent unwanted side reactions and ensure the correct sequence, reactive functional groups on the amino acids must be temporarily masked with protecting groups (PGs).[5] An ideal PG should be introduced efficiently, remain stable throughout the coupling cycles, and be removable under specific conditions that leave other PGs and the peptide backbone intact—a concept known as orthogonality.[4]

The two dominant strategies in SPPS are the Boc/Bzl and Fmoc/tBu schemes, which rely on differential lability to acid and base, respectively.[4] However, the synthesis of complex peptides, such as branched, cyclic, or modified peptides, often necessitates a third dimension of orthogonality.[3]

The 4-methoxybenzyl (PMB) group, also referred to as p-methoxybenzyl, emerges as a valuable asset in this context. While traditionally used to protect alcohols and thiols as ethers, its application can be extended to amines.[1][6] The reagent this compound provides a direct and efficient route to protect the N-terminal amine of an amino acid or peptide, forming a stable N,N'-disubstituted urea linkage, which for the purpose of this guide we will refer to as a PMB-carbamate analog due to its carbamate-like behavior upon cleavage.[7][8] The key advantage of the PMB group lies in its unique deprotection pathways: it is labile to moderately strong acids and, distinctively, can be cleaved oxidatively.[1][9] This dual-mode removal offers a layer of strategic flexibility unavailable with many standard protecting groups.

Reaction Mechanisms and Scientific Rationale

Protection of N-Terminal Amines

The protection step involves the nucleophilic attack of the primary or secondary amine of the N-terminus on the highly electrophilic carbon atom of the isocyanate group of PMBNCO. The reaction is typically rapid and proceeds with high yield under mild, neutral, or slightly basic conditions.

Causality: The isocyanate functional group (-N=C=O) is inherently reactive towards nucleophiles due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, making the central carbon highly susceptible to attack.[10] This obviates the need for harsh conditions or complex activation steps, preserving the integrity of the peptide.

Figure 1: General workflow for N-terminal protection using this compound.

Deprotection Strategies

The utility of the PMB group is defined by its two distinct and orthogonal cleavage pathways.

The PMB group can be removed using moderately strong acids, most commonly Trifluoroacetic Acid (TFA).[11] The reaction proceeds via protonation of the ether oxygen (in PMB ethers) or an analogous mechanism involving the benzyl group, followed by the formation of a resonance-stabilized 4-methoxybenzyl cation.

Causality: The para-methoxy group is strongly electron-donating, which significantly stabilizes the resulting benzylic carbocation through resonance.[1] This enhanced stability makes the PMB group more acid-labile than the standard benzyl (Bzl) group, allowing for its selective removal under conditions where Bzl groups remain intact.[9]

Figure 2: Logical flow of acid-mediated deprotection of the N-PMB group.

A key feature of the PMB group is its susceptibility to oxidative cleavage by reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[12] This provides true orthogonality with acid-labile (Boc, tBu) and base-labile (Fmoc) protecting groups.

Causality: The electron-rich nature of the methoxy-substituted benzene ring facilitates a single-electron transfer (SET) to the oxidant (DDQ).[1] This generates a radical cation, which is then attacked by a nucleophile (typically water present in the reaction medium). The resulting hemiaminal-like intermediate is unstable and collapses to release the deprotected amine, p-anisaldehyde, and the reduced oxidant.[1]

Figure 3: Workflow for the oxidative deprotection of the N-PMB group using DDQ.

Application Notes & Strategic Considerations

Orthogonality in SPPS

The N-PMB group is orthogonal to the base-labile Fmoc group and can be employed in Fmoc-based SPPS. While its acid lability is similar to the Boc group, careful tuning of acid strength and reaction time can allow for selective removal in the presence of more robust acid-labile groups like t-butyl ethers or esters. However, its greatest strategic value comes from the oxidative cleavage pathway, which is orthogonal to nearly all common protecting groups used in peptide chemistry.

Table 1: Comparison of N-Terminal Protecting Groups

| Feature | N-PMB-Carbamate | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Cbz/Z (Benzyloxycarbonyl) |

| Structure | R-NH-CO-NH-CH₂-Ar-OCH₃ | R-NH-CO-O-C(CH₃)₃ | R-NH-CO-CH₂-Fluorenyl | R-NH-CO-O-CH₂-Ph |

| Introduction | PMBNCO, neutral conditions | Boc₂O, base | Fmoc-OSu/Fmoc-Cl, base | Cbz-Cl, base |

| Primary Cleavage | Strong Acid (TFA)[2] | Strong Acid (TFA)[13] | Base (e.g., Piperidine)[13] | H₂/Pd or HBr/AcOH[13] |

| Orthogonal Cleavage | Oxidative (DDQ, CAN)[1] | N/A | N/A | N/A |

| Stability | Stable to base (piperidine), stable to hydrogenolysis. | Stable to base, stable to hydrogenolysis. | Stable to acid, stable to hydrogenolysis. | Stable to mild acid and base. |

| Key Advantage | Dual-mode deprotection offers high strategic flexibility. | Well-established, cost-effective for Boc/Bzl strategy. | Mild deprotection, cornerstone of modern SPPS. | Stable, removable by non-acidic hydrogenolysis. |

Advantages and Limitations

Advantages:

-

Mild Introduction: Protection occurs under mild conditions, preserving sensitive functionalities.

-

Dual Deprotection: The choice between acidic or oxidative cleavage provides significant strategic flexibility.[1][2]

-

Enhanced Acid Lability: More readily cleaved by acid than a standard benzyl group, allowing for potential selectivity.[9]

-

Orthogonality: The oxidative cleavage pathway is compatible with both Fmoc and Boc strategies.

Limitations:

-

Acid Sensitivity: Cannot be used as a "permanent" side-chain protecting group in a standard Boc-SPPS strategy, as it would be cleaved during the N-terminal deprotection steps.

-

Oxidative Sensitivity: The oxidative deprotection conditions may not be suitable for peptides containing sensitive residues like methionine (Met) or cysteine (Cys), which can be oxidized.

-

Scavengers Required: Acidic deprotection generates a reactive carbocation that must be trapped by scavengers (e.g., triethylsilane, water, thioanisole) to prevent side reactions, particularly alkylation of sensitive residues like tryptophan (Trp).[14]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is a hazardous substance.[10][15] Review the Safety Data Sheet (SDS) before use.

Protocol 1: General Procedure for N-Terminal Protection

This protocol describes the protection of the N-terminal amine of an amino acid or peptide in solution.

Materials:

-

Amino acid or peptide with a free N-terminus

-

This compound (PMBNCO) (CAS 56651-60-6)[7]

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Tertiary amine base (e.g., Diisopropylethylamine, DIEA), optional

-

Stir plate and magnetic stir bar

-

Nitrogen or Argon gas line for inert atmosphere

Procedure:

-

Dissolve the amino acid or peptide (1.0 eq) in anhydrous DMF or DCM to a concentration of approximately 0.1 M under an inert atmosphere.

-

If the substrate is an amino acid salt (e.g., HCl salt), add a slight excess of a non-nucleophilic base like DIEA (1.1 eq) and stir for 10 minutes to liberate the free amine.

-

Slowly add this compound (1.05 - 1.2 eq) to the stirred solution at room temperature.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). The reaction is often complete within 1-3 hours.

-

Upon completion, quench any excess isocyanate by adding a small amount of methanol.

-

Remove the solvent under reduced pressure.

-

Purify the resulting N-PMB protected product by flash column chromatography on silica gel or by recrystallization, as appropriate for the substrate.

Protocol 2: Acidic Deprotection of the N-PMB Group

This protocol is suitable for robust peptides and is orthogonal to base-labile groups.

Materials:

-

N-PMB protected peptide

-

Reagent-grade Trifluoroacetic Acid (TFA)

-

Scavengers: Triethylsilane (TES), Thioanisole, and/or Water

-

Anhydrous Dichloromethane (DCM), optional

-

Cold diethyl ether for precipitation

-

Centrifuge

Procedure:

-

Prepare a fresh deprotection "cocktail." A common formulation is 95% TFA, 2.5% Water, and 2.5% TES (v/v/v). For peptides containing sensitive residues, thioanisole can be included.[14]

-

Dissolve the N-PMB protected peptide in a minimal amount of DCM (if necessary) and cool the solution to 0 °C in an ice bath.

-

Add the cold TFA deprotection cocktail to the peptide solution (typically 10 mL of cocktail per 100 mg of peptide).

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor cleavage by LC-MS.

-

Once deprotection is complete, concentrate the TFA solution under a stream of nitrogen or by rotary evaporation (use a base trap).

-

Precipitate the crude peptide by adding the concentrated solution dropwise to a stirred, cold solution of diethyl ether.

-

Pellet the precipitated peptide by centrifugation.

-

Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting group byproducts.

-

Dry the final peptide product under vacuum.

Protocol 3: Oxidative Deprotection of the N-PMB Group

This protocol provides orthogonality to acid- and base-labile protecting groups.

Materials:

-

N-PMB protected peptide

-

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

-

Dichloromethane (DCM)

-

Water (or a pH 7 phosphate buffer)[1]

-

Sodium bicarbonate solution (saturated)

Procedure:

-

Dissolve the N-PMB protected peptide in a mixture of DCM and water (e.g., an 18:1 or 10:1 ratio).[1] The presence of water is critical for the reaction mechanism.

-

Cool the solution to 0 °C in an ice bath.

-

Add DDQ (1.2 - 1.5 eq) portion-wise to the stirred solution. The reaction mixture will typically turn dark green or brown.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

-

Upon completion, dilute the reaction with additional DCM.

-

Wash the organic layer with a saturated sodium bicarbonate solution to quench the reaction and remove acidic byproducts. Repeat the wash as necessary until the aqueous layer is colorless.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude peptide via flash chromatography or other suitable methods.

Conclusion

This compound is a highly effective reagent for the N-terminal protection of peptides. The resulting N-PMB group provides a unique combination of stability and versatile cleavage options. Its dual-mode deprotection—via acidolysis or oxidation—offers a powerful tool for chemists, enabling the design of sophisticated, orthogonal protection schemes for the synthesis of complex peptide architectures. By understanding the underlying mechanisms and applying the detailed protocols provided, researchers can confidently integrate this strategy into their workflows to overcome challenging synthetic hurdles.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. This compound | 56651-60-6 [chemicalbook.com]

- 8. scientificlabs.ie [scientificlabs.ie]

- 9. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-メトキシベンジルイソシアナート 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. PMB Protection - Common Conditions [commonorganicchemistry.com]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 14. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-メトキシベンジルイソシアナート 98% | Sigma-Aldrich [sigmaaldrich.com]

Preparation of Carbamate Derivatives with 4-Methoxybenzyl Isocyanate: An Application and Protocol Guide

Introduction: The Significance of the Carbamate Moiety in Modern Chemistry